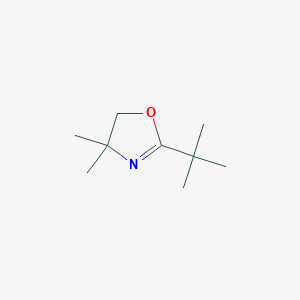

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Description

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a substituted oxazoline derivative characterized by a partially saturated five-membered ring containing one oxygen and one nitrogen atom. The tert-butyl group at position 2 introduces steric bulk, while the 4,4-dimethyl groups rigidify the dihydrooxazole ring, influencing its conformational stability and electronic properties. This compound is of interest in organic synthesis, catalysis, and pharmaceutical intermediates due to its ability to direct regioselective reactions and stabilize transition states .

Properties

CAS No. |

90949-59-0 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-tert-butyl-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C9H17NO/c1-8(2,3)7-10-9(4,5)6-11-7/h6H2,1-5H3 |

InChI Key |

MCTFMYXTMFPCDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired oxazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxazole and dihydro-oxazole derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Steric vs. In contrast, electron-donating groups (e.g., methoxy in ) increase electron density at the oxazoline nitrogen, altering nucleophilic reactivity.

- Synthetic Flexibility : Suzuki coupling is effective for biphenyl-substituted analogs (e.g., Telmisartan intermediates ), while ipso-nucleophilic substitution is favored for aryl Grignard additions .

Reactivity and Catalytic Performance

Table 2: Reactivity in Key Reactions

Key Observations :

- Catalytic Activity : Methyl groups at specific positions on dihydrooxazoles significantly enhance vanadium-catalyzed ethylene polymerization rates and copolymer microstructure control . The tert-butyl group’s steric bulk may similarly influence metal-ligand interactions in catalysis.

- Pharmaceutical Utility : The rigidity of 4,4-dimethyl groups in biphenyl derivatives improves intermediate stability during multi-step syntheses (e.g., Telmisartan ).

Physical and Structural Properties

Table 3: Physicochemical Data

Key Observations :

- Thermal Stability : Lower melting points in brominated analogs (e.g., DMBX ) suggest reduced crystal lattice stability compared to nitro-substituted derivatives (e.g., compound 8a in , m.p. 155–157°C).

- Conformational Rigidity : X-ray data for 2-(2-methoxyphenyl) analogs reveal planar molecular geometries stabilized by weak C–H⋯O interactions, a feature likely shared with the tert-butyl derivative .

Biological Activity

2-tert-Butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

Molecular Formula: C11H17N

Molar Mass: 165.26 g/mol

CAS Number: 71396994

The structure of 2-tert-butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole features a five-membered heterocyclic ring that contributes to its biological activity. The presence of the tert-butyl and dimethyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activity Overview

Research indicates that oxazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity: Compounds with oxazole rings have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain oxazole derivatives can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties: The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, modifications of oxazole derivatives have resulted in compounds with IC50 values in the low micromolar range against human cancer cell lines .

The biological activity of 2-tert-butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole is attributed to several mechanisms:

- Enzyme Inhibition: Oxazole derivatives have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance. For example, they can act as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer metabolism and microbial survival .

- Cell Cycle Arrest: Certain studies suggest that oxazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved through the modulation of signaling pathways related to cell growth and survival .

Anticancer Activity

A study investigated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that specific modifications to the oxazole structure significantly enhanced anticancer activity. For instance, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), highlighting the potential for developing targeted therapies based on this scaffold .

Antimicrobial Studies

In another study focusing on antimicrobial activity, several oxazole derivatives were tested against biofilm-forming bacteria. The results showed that certain compounds achieved over 90% reduction in biofilm formation at concentrations as low as 0.125 mg/mL without significant cytotoxicity to human fibroblasts . This suggests potential applications in treating infections associated with biofilms.

Data Summary Table

| Biological Activity | Compound Structure | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | 2-tert-butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole | 2.76 | Ovarian Cancer (OVXF 899) |

| Antimicrobial | Various Oxazoles | <0.125 | Staphylococcus aureus |

| Biofilm Reduction | Specific Derivatives | >90% reduction | Biofilm-forming bacteria |

Q & A

Q. What are the recommended synthesis methods for 2-tert-butyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole?

Methodological Answer:

- Reflux and Crystallization : Dissolve intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under reflux (18–24 hours), followed by reduced-pressure distillation and crystallization using water-ethanol mixtures to improve yield and purity .

- Derivative Synthesis : For functionalized analogs, react the oxazole core with substituted aldehydes or halides in ethanol/acetic acid under reflux (4–6 hours), followed by solvent evaporation and filtration .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.34 Å, C–O: ~1.45 Å) and dihedral angles to confirm stereochemistry and spatial arrangement .

- Spectroscopic Analysis : Use NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and NMR (oxazole ring carbons at δ 160–170 ppm) for functional group verification .

- Mass Spectrometry : Confirm molecular weight (MW: 169.25 g/mol) via high-resolution MS (HRMS) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact .

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can this oxazole derivative be functionalized for catalytic or polymeric applications?

Methodological Answer:

- Organotin Functionalization : React with triphenylstannyl or chlorodiphenylstannyl reagents via Pd-catalyzed cross-coupling (e.g., Wilkinson catalyst) to create hypercoordinated tin complexes for polymer synthesis .

- Wurtz Coupling : Use sodium metal in dry THF to form Sn–Sn bonds, enabling polymerization into organotin-oxazole frameworks .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Q. Are there structure-activity relationships (SAR) reported for biological activity of this compound?

Methodological Answer:

Q. How does steric hindrance from the tert-butyl group influence reactivity?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of tert-butyl-substituted oxazoles vs. methyl analogs in nucleophilic substitutions (e.g., SN2 reactions with Grignard reagents) .

- Computational Analysis : Use DFT (B3LYP/6-31G*) to calculate energy barriers for rotational isomerism and steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.